molecular formula C14H20ClN3O4 B1450979 Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride CAS No. 1185298-87-6

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride

Cat. No.: B1450979
CAS No.: 1185298-87-6
M. Wt: 329.78 g/mol
InChI Key: AZBSFTNTQHSRJU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride is a chemical compound with the molecular formula C14H20ClN3O4 and a molecular weight of 329.79 g/mol . This compound is often used in proteomics research and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride typically involves the reaction of 3-nitrobenzoic acid with ethyl chloroformate to form ethyl 3-nitrobenzoate. This intermediate is then reacted with 3-methylpiperazine under appropriate conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation: The piperazine ring can undergo oxidation reactions to form N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: Ethyl 4-(3-aminopiperazin-1-yl)-3-nitrobenzoate.

    Substitution: 4-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid.

    Oxidation: N-oxide derivatives of the piperazine ring.

Scientific Research Applications

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitro group and piperazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4.ClH/c1-3-21-14(18)11-4-5-12(13(8-11)17(19)20)16-7-6-15-10(2)9-16;/h4-5,8,10,15H,3,6-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBSFTNTQHSRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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